N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine

Catalog No.
S16001978
CAS No.
101987-45-5
M.F
C16H14N4
M. Wt
262.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amin...

CAS Number

101987-45-5

Product Name

N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine

IUPAC Name

N-methyl-N-phenyl-4-pyridin-4-ylpyrimidin-2-amine

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C16H14N4/c1-20(14-5-3-2-4-6-14)16-18-12-9-15(19-16)13-7-10-17-11-8-13/h2-12H,1H3

InChI Key

DHVGVGZBNLGJSK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=CC(=N2)C3=CC=NC=C3

N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine is a synthetic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring substituted at the 2-position with an amine group, and at the 4-position with a pyridine moiety. The compound is characterized by its unique molecular structure, which includes both nitrogen-containing heterocycles, contributing to its potential biological activities and applications in medicinal chemistry.

The molecular formula of N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine is C16H16N4C_{16}H_{16}N_{4}, and it has a molecular weight of approximately 284.32 g/mol. The presence of nitrogen atoms in both the pyrimidine and pyridine rings enhances its interaction with biological targets, making it a subject of interest in drug discovery.

Typical for nitrogen-containing heterocycles. These reactions include:

  • Amination Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can react with electrophiles.
  • Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions, leading to the formation of more complex structures.
  • Deprotonation: Under basic conditions, the amine can be deprotonated, enhancing its nucleophilicity for further reactions.

The specific reaction pathways depend on the substituents present and the reaction conditions employed.

N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine exhibits significant biological activity, particularly as an inhibitor of various kinases. Its structural features allow it to interact effectively with ATP-binding sites in kinases, which are critical targets in cancer therapy.

Studies have shown that derivatives of this compound can exhibit anti-proliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. Moreover, its ability to modulate signaling pathways involved in cell growth and survival further supports its therapeutic relevance.

The synthesis of N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyridine and pyrimidine derivatives.
  • Amination: A common method involves the use of palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the phenyl and methyl groups onto the pyrimidine scaffold.
  • Optimization Conditions: Reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide), and reaction time are optimized for maximum yield and purity.

For example, one reported method utilizes microwave-assisted synthesis under high pressure to enhance reaction efficiency, achieving high yields and purities .

N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine has several applications:

  • Pharmaceutical Development: Its kinase inhibition properties make it a candidate for developing targeted cancer therapies.
  • Biochemical Research: The compound can be used as a tool compound to study cellular signaling pathways.
  • Drug Design: Its structure serves as a scaffold for designing new compounds with enhanced biological activity.

Interaction studies involving N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine focus on its binding affinity to various biological targets:

  • Kinase Inhibition: Detailed studies using enzyme assays have demonstrated its inhibitory effects on specific kinases, providing insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies have been performed to predict binding modes and affinities towards target proteins, aiding in further drug design efforts.

These studies highlight the compound's potential as a lead molecule in drug discovery programs targeting kinase-related diseases.

Several compounds share structural similarities with N-Methyl-N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine, including:

  • N-Methyl-N-(2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    • Similarity: Contains a methyl group on the amine but differs in phenyl substitution.
    • Uniqueness: Exhibits different kinase selectivity profiles.
  • N-(4-methylpiperazin-1-yl)-4-(pyridin-3-yl)pyrimidin-2-amines
    • Similarity: Features a piperazine ring instead of a phenyl group.
    • Uniqueness: May enhance solubility and bioavailability.
  • N-(2-methylbenzyl)-4-(pyridin-3-y)pyrimidin-2-amines
    • Similarity: Shares the pyridine-pyrimidine framework.
    • Uniqueness: Different substituent effects on biological activity.

These compounds illustrate variations in substituents that can significantly affect pharmacological properties while maintaining core structural characteristics that facilitate interactions with biological targets.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

262.121846464 g/mol

Monoisotopic Mass

262.121846464 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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